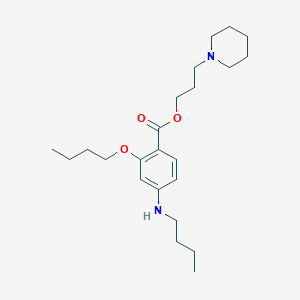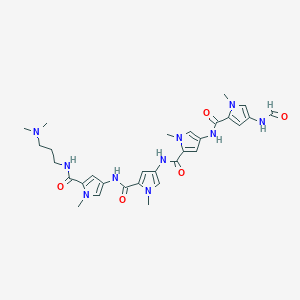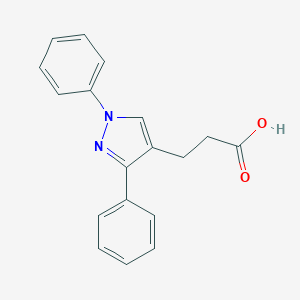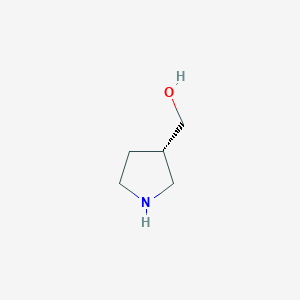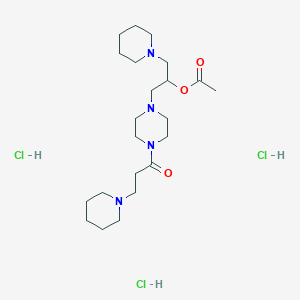
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PAPP is a derivative of piperazine and has a complex molecular structure, which makes it an interesting subject for research. In
Mechanism Of Action
The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is complex and involves the inhibition of monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride are complex and depend on the dose and duration of exposure. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and behavior. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models. However, 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride can also have toxic effects at high doses, including seizures and convulsions.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride in lab experiments include its ability to inhibit the activity of monoamine oxidase, which can be useful in studying the role of this enzyme in the central nervous system. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride can also be used to develop new antidepressant drugs. However, the use of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride in lab experiments is limited by its complex molecular structure and the need for expertise in organic chemistry. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride can also have toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride. One direction is the development of new antidepressant drugs based on the structure of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride. Another direction is the study of the role of monoamine oxidase in the central nervous system using 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride as a tool. Additionally, the toxic effects of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride at high doses need to be further studied to determine the safety of this compound for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has been extensively used in neuroscience, pharmacology, and toxicology, and has been shown to have anxiolytic and antidepressant effects in animal models. The future directions for research on 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride include the development of new antidepressant drugs and the study of the role of monoamine oxidase in the central nervous system. However, the use of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride in lab experiments is limited by its complex molecular structure and the need for expertise in organic chemistry, and the toxic effects of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride at high doses need to be further studied.
Synthesis Methods
The synthesis of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride involves several steps, including the reaction of piperazine with acetic anhydride to produce 1-(2-acetyloxy-3-piperidinopropyl)piperazine, which is then reacted with 3-chloropropionyl chloride to produce 1-(3-piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine. The final product is obtained by reacting the compound with hydrochloric acid to produce 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride trihydrochloride. The synthesis of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has been extensively used in various scientific research fields, including neuroscience, pharmacology, and toxicology. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is known to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This property of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride makes it an important tool for studying the role of monoamine oxidase in the central nervous system. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has also been used in the development of new antidepressant drugs, as it has been shown to increase the levels of monoamine neurotransmitters in the brain.
properties
CAS RN |
109377-02-8 |
|---|---|
Product Name |
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride |
Molecular Formula |
C22H43Cl3N4O3 |
Molecular Weight |
518 g/mol |
IUPAC Name |
[1-piperidin-1-yl-3-[4-(3-piperidin-1-ylpropanoyl)piperazin-1-yl]propan-2-yl] acetate;trihydrochloride |
InChI |
InChI=1S/C22H40N4O3.3ClH/c1-20(27)29-21(18-24-11-6-3-7-12-24)19-25-14-16-26(17-15-25)22(28)8-13-23-9-4-2-5-10-23;;;/h21H,2-19H2,1H3;3*1H |
InChI Key |
QWZZQZIOLMQVPV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl |
Canonical SMILES |
CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl |
synonyms |
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



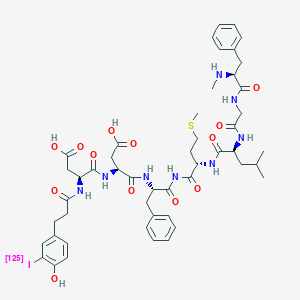

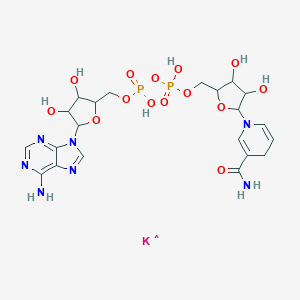

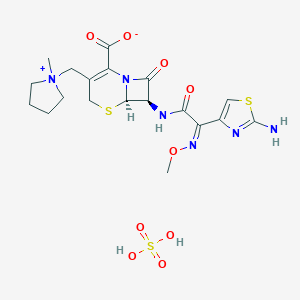
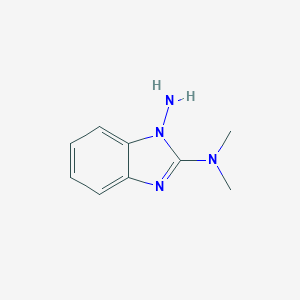
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
